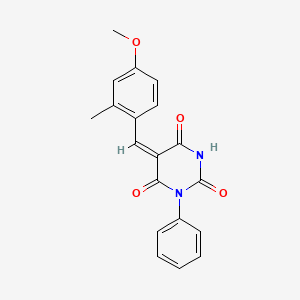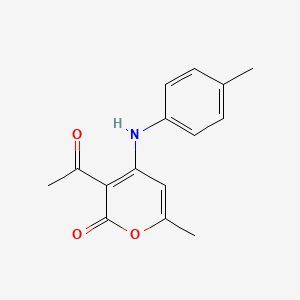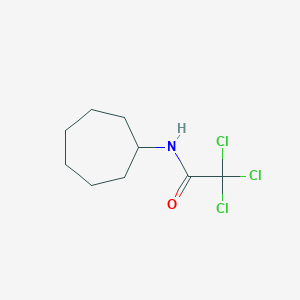
(5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-methoxy-2-methylbenzaldehyde with 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the compound can occur at the benzylidene double bond, resulting in the formation of the corresponding saturated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Pyrimidine derivatives are known to interact with various biological targets, making them of interest in drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Pyrimidine derivatives have been investigated for their roles as enzyme inhibitors, receptor antagonists, and other pharmacological activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would require further research and experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E)-5-(4-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methyl group on the benzylidene ring.
(5E)-5-(4-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methoxy group on the benzylidene ring.
(5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-dione: Lacks one of the keto groups on the pyrimidine ring.
Uniqueness
The presence of both the methoxy and methyl groups on the benzylidene ring, along with the trione structure of the pyrimidine ring, makes (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione unique. These structural features may contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-methoxy-2-methylphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-10-15(25-2)9-8-13(12)11-16-17(22)20-19(24)21(18(16)23)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZUNWKNYXVQX-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)
![N-{3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5174130.png)


![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5174177.png)
![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)
![N-{1-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5174197.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)
![Ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride](/img/structure/B5174208.png)
![4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)

